2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(2-methoxyphenyl)hydrazinecarbothioamide with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines or other reduced products.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenyl and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(2-Methoxyphenyl)-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, leading to different chemical properties and applications.
2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring, which may result in different reactivity and biological activities.
Uniqueness
2-(2-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to the combination of the oxadiazole ring with methoxyphenyl and methylsulfanyl groups. This unique structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-6-4-3-5-7(8)9-11-12-10(14-9)15-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVKHDSAPFFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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